molecular formula C19H28O B083745 5a-Androst-3-en-17-one CAS No. 14935-81-0

5a-Androst-3-en-17-one

Cat. No. B083745
CAS RN: 14935-81-0
M. Wt: 272.4 g/mol
InChI Key: RJWNCDOWHNLVPF-HKQXQEGQSA-N
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Description

Synthesis Analysis

The synthesis of 5α-Androst-3-en-17-one and its derivatives involves various chemical routes, including the vinyl iodide route and catalysis with silica supported p-toluene sulfonic acid. For instance, 5α-Androst-16-en-3-one was prepared from 5α-androstan-3β-ol-17-one with an overall yield of 34% using the vinyl iodide route (Cox & Turner, 1984). Additionally, 5α-Androst-2-en-17-one was synthesized from epiandrosterone, showing the versatility of starting materials and methods for synthesizing derivatives (Fang Zheng, 2007).

Molecular Structure Analysis

The molecular structure of 5α-Androst-3-en-17-one derivatives has been elucidated through various analytical techniques, including X-ray crystallography and molecular mechanics studies. These studies have revealed significant insights into the molecular dimensions and structural features of these steroids, such as the twisting of angular methyl groups (Cox & Turner, 1984).

Chemical Reactions and Properties

The chemical reactivity of 5α-Androst-3-en-17-one involves various transformations, including hypobromous acid reactions and microbial hydroxylation. For instance, the reaction with hypobromous acid has been used for the synthesis of oxygenated steroids, demonstrating the compound's versatility as a precursor (Numazawa & Yamada, 1998).

Scientific Research Applications

  • Impurity Profile Analysis : 5α-Androst-2-ene-17-one's impurity profile was investigated using gas chromatographic and high performance liquid chromatographic systems. Impurities identified included ring A saturated, isomeric analogues, and hydroxy derivatives (Görög et al., 1988).

  • Synthesis and Structural Studies : The synthesis of 5α-Androst-16-en-3-one from 5α-androstan-3β-ol-17-one and its molecular structure were studied, providing insights into its molecular dimensions (Cox & Turner, 1984).

  • Analysis in Dietary Supplements : 5α-Androst-1-en-17-one was identified in a dietary supplement, and its metabolites were monitored in urine, highlighting its potential misuse in sports (Parr et al., 2011).

  • Odor Evaluation : 5α-Androst-16-en-3-one, derived from 5α-androstane-7,17-dione, was synthesized and evaluated for its sandalwood odor, indicating its potential use in fragrance chemistry (Adams, Clunas, & Turner, 2002).

  • Cataract Production Mechanism : A study explored the mechanism of cataract production by a compound related to 5α-androst-3-en-17-one, providing insights into cataractogenesis and cholesterol biosynthesis inhibition (Cenedella & Bierkamper, 1979).

  • Steroid Metabolism : Research on the metabolism of 11-Oxyandrogens in humans showed how the oxygen at C11 in steroids like 5α-androst-3-en-17-one influences their metabolic pathways (Slaunwhite, Neely, & Sandberg, 1964).

  • Chemical Synthesis Techniques : Efficient synthesis methods for 5α-androst-1-ene-3,17-dione, a prodrug of 1-testosterone, were developed, demonstrating its potential pharmaceutical applications (Zhang & Qiu, 2006).

  • Identification in Human Milk : A method for quantifying 5-α-androst-16-en-3-one in human breast milk was developed, indicating the presence of this steroid in maternal milk (Hartmann et al., 2013).

  • Pharmacological Potential : Studies have also explored the potential of androstane derivatives as treatments for conditions like prostate cancer, illustrating the therapeutic applications of these compounds (Ji, 2002).

properties

IUPAC Name

(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-1,2,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3,5,13-16H,4,6-12H2,1-2H3/t13-,14+,15+,16+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWNCDOWHNLVPF-HKQXQEGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC=CC1CCC3C2CCC4(C3CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC=C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473247
Record name 5a-Androst-3-en-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5a-Androst-3-en-17-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006046
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5a-Androst-3-en-17-one

CAS RN

14935-81-0
Record name 5α-Androst-3-en-17-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14935-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5a-Androst-3-en-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Androst-3-en-17-one, (5α)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR7BMS5XDS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5a-Androst-3-en-17-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006046
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
MG Scaros, PK Yonan, K Paul, J Schulz… - Catalysis of Organic …, 2000 - books.google.com
… Stereoselective hydrogenation to obtain 3-ethoxy-5a-androst-3-en-17-one 3. Ethynylation and isolation in high purity of the … Step II (Preparation of 3-ethoxy-5a-androst-3-en-17-one) …
Number of citations: 0 books.google.com
J McKenna, JK Norymberski, RD Stubbs - Journal of the Chemical …, 1959 - pubs.rsc.org
… lormulated as 5a-androst-3-en-17-one (Vc) on the basis of its rotational and spectroscopic properties (see Tables 1 and 2). The same product (Vc) was obtained on reduction with zinc …
Number of citations: 24 pubs.rsc.org
JA Paixao, LCR Andrade, MJ De Almeida… - … Section C: Crystal …, 1998 - scripts.iucr.org
… Experimental The title compound was prepared by oxidation of 5a- androst-3-en-17-one with performic acid generated in situ. The compound 5a-androst-3-en-17-one was easily …
Number of citations: 7 scripts.iucr.org
M Cepa, G Correia-da-Silva, EJ Tavares da Silva… - 2008 - degruyter.com
… -function studies of aromatase were performed in CHO-aro cells by site-directed mutagenesis studies and the mechanism of the inhibition of aromatase by 5a-androst-3-en-17-one (3a) …
Number of citations: 21 www.degruyter.com
W Zhang, Y Chen, H Jiang, J Yang, Q Wang, Y Du… - Talanta, 2020 - Elsevier
Screening diagnostic biomarkers can be challenging due to the complexity of traditional Chinese medicine (TCM) and ambiguous pharmacological mechanisms. In this study, we …
Number of citations: 91 www.sciencedirect.com
E Menini, JK Norymberski - Biochemical Journal, 1962 - ncbi.nlm.nih.gov
… Dehydroepiandrosterone acetate (0-2 mg.), 5a-androst-3-en-17-one (1-0 mg.) and 21acetoxypregna-4,17-dien-3-one (1.1 mg.) were treated with tert.-butyl chromate by the general …
Number of citations: 64 www.ncbi.nlm.nih.gov
SS Deshmane, H Hirschmann - The Journal of Organic Chemistry, 1975 - ACS Publications
… exceeded the yield of that formolysis product ofandrosterone tosylate that has a double bond in the corresponding position relative to the ring junctions (5a-androst-3-en-17-one), …
Number of citations: 5 pubs.acs.org
IS Levina - Russian chemical reviews, 1998 - pubs.rsc.org
… A recent publication,82 which describes a new approach to the synthesis of 4-OHA 91 by oxidation of easily accessible 5a-androst-3-en-17-one (93), is an example. The latter was …
Number of citations: 15 pubs.rsc.org
Q Yu, X Liu, H Huang, X Zheng, X Pan… - Therapeutic …, 2019 - journals.sagepub.com
Background: Irritable bowel syndrome (IBS) is a common gastrointestinal disorder without obvious structural abnormalities or consistent associated biomarkers, making its diagnosis …
Number of citations: 7 journals.sagepub.com
HP Gajera, RA Dave, TJ Anatala… - Indian Journal of …, 2018 - indianjournals.com
Antioxidant is a new hype in naturopathy and at present it has huge demand in cosmetic, nutritional supplementation, human health and pharmacological industry. It reduces cell …
Number of citations: 1 www.indianjournals.com

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